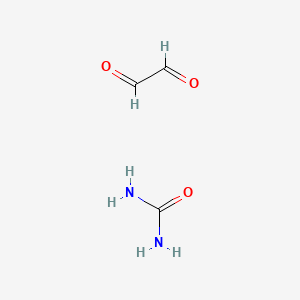![molecular formula C15H13BrClNO B14153711 4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide CAS No. 438614-62-1](/img/structure/B14153711.png)
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide is an organic compound with the molecular formula C15H13BrClNO It is a member of the benzamide family, characterized by the presence of a bromine atom at the 4th position of the benzamide ring and a 3-chlorophenyl group attached to the ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 4th position.
N-alkylation: The brominated benzamide is then subjected to N-alkylation with 2-(3-chlorophenyl)ethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or thiolate (RS-) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in water or ethanol, sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO), or sodium thiolate (NaSR) in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxylated, cyanated, or thiolated derivatives.
科学的研究の応用
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-bromo-N-(2,2-dichloro-1-hydroxy-ethyl)benzamide: Similar structure with a dichloro-hydroxyethyl group instead of the 3-chlorophenyl group.
N-(4-bromo-phenyl)-2-chloro-benzamide: Similar structure with a 2-chloro-benzamide group instead of the 3-chlorophenyl group.
Uniqueness
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide is unique due to the specific arrangement of the bromine and 3-chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with improved efficacy and selectivity for various applications.
特性
CAS番号 |
438614-62-1 |
|---|---|
分子式 |
C15H13BrClNO |
分子量 |
338.62 g/mol |
IUPAC名 |
4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide |
InChI |
InChI=1S/C15H13BrClNO/c16-13-6-4-12(5-7-13)15(19)18-9-8-11-2-1-3-14(17)10-11/h1-7,10H,8-9H2,(H,18,19) |
InChIキー |
NFRCPPVEAWBKOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)
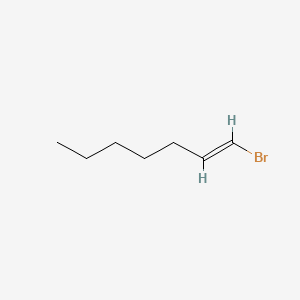
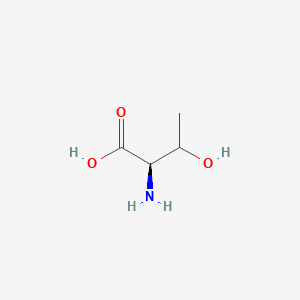
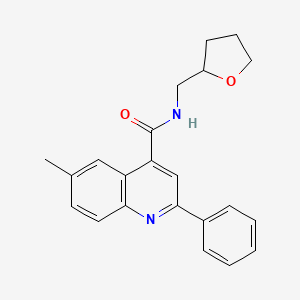
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
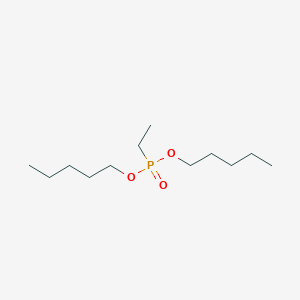
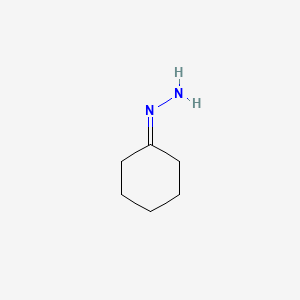
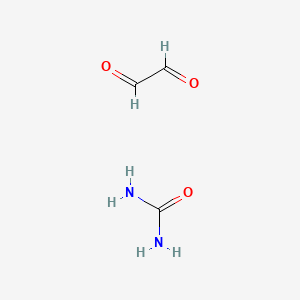
![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)

![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)
